molecular formula C14H19N3O4 B2930789 2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid CAS No. 2137841-49-5

2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid

Cat. No. B2930789
CAS RN: 2137841-49-5
M. Wt: 293.323
InChI Key: JSGTXGSTVSKMLI-UHFFFAOYSA-N
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Description

2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C14H19N3O4 and its molecular weight is 293.323. The purity is usually 95%.
BenchChem offers high-quality 2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

  • Fluoronaphthyridines as Antibacterial Agents: A related compound, 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, demonstrated significant in vitro and in vivo antibacterial activities, highlighting potential applications in developing new therapeutic agents (Bouzard et al., 1992).

Applications in Synthesis and Reactions

  • Synthesis and Reactions of Biginelli-compounds

    Investigations into the reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, closely related to the chemical , were conducted to explore their potential applications in the synthesis of various compounds (Kappe & Roschger, 1989).

  • Preparation of Pyrimidine Derivatives

    A study focused on the preparation of 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones, closely related to the compound, underscores its utility in the synthesis of various pyrimidine derivatives (Терентьева et al., 2013).

Applications in Drug Discovery and Design

  • Analogs of Tetrahydrofolic Acid

    Research into analogs of tetrahydrofolic acid, including 5‐aryl and 5‐aralkyl pyrimidine‐6‐carboxylic acids, indicates the potential application of these compounds in the field of drug discovery, particularly in exploring their effects on enzymes like dihydrofolic reductase (Baker & Jordaan, 1965).

  • Antiviral Activity of Pyrimidine Derivatives

    A study on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related, revealed significant antiviral activity, particularly against retroviruses, highlighting potential applications in antiviral drug development (Hocková et al., 2003).

Applications in Chemical Synthesis

  • Synthesis of Pyrimidines: Research on the synthesis of trichloromethylpyrimidines and trichloromethylpyrimido [4,5-d]pyrimidines from alkyl 2-(diaminomethylidene)-3-oxobutyrates and trichloroacetonitrile provides insights into the use of related pyrimidine-5-carboxylic acid derivatives in chemical synthesis (Voronkova et al., 2009).

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-13(2,3)21-12(20)17-14(5-4-6-14)11-15-7-9(8-16-11)10(18)19/h7-8H,4-6H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGTXGSTVSKMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid

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